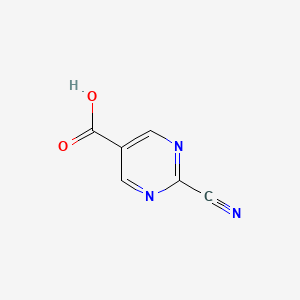

2-Cyanopyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCITSSHGGYVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine-5-carboxylic acid is a specialized heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring both a cyano and a carboxylic acid group on a pyrimidine scaffold, presents a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of the known and extrapolated chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a particular focus on its emerging role as a building block for protein degraders.

Introduction

The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, forming the core of numerous pharmaceuticals. The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound (IUPAC Name: this compound) is a bifunctional pyrimidine derivative that has garnered attention as a valuable intermediate in organic synthesis and medicinal chemistry. The presence of an electron-withdrawing cyano group at the 2-position and a carboxylic acid at the 5-position imparts distinct reactivity to the pyrimidine ring, making it a versatile synthon for creating diverse chemical libraries. Notably, this compound has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality.[1]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1115962-72-5 | [2][3][4][5][6] |

| Molecular Formula | C₆H₃N₃O₂ | [2][3][4][5][6] |

| Molecular Weight | 149.11 g/mol | [2][3][4][5][6] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [3][4][6] |

| Storage | Room temperature | [6] |

Synthesis of this compound

A feasible forward synthesis could involve the following key transformations:

-

Formation of a pyrimidine-5-carboxylate core: This can be achieved through various condensation reactions. For instance, the reaction of a suitable amidine with a functionalized three-carbon unit.[7]

-

Introduction of the 2-cyano group: The cyano group can be introduced at the 2-position of the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone.[8] A common method involves the oxidation of a 2-methylthio group to a methylsulfone, which is then displaced by a cyanide salt.[8]

-

Hydrolysis of an ester precursor: The carboxylic acid functionality can be obtained by the hydrolysis of a corresponding ester, which is often used as a protecting group during the synthesis.

The following diagram illustrates a potential synthetic workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Cyanation of a 2-Methylsulfonylpyrimidine

This protocol is adapted from the synthesis of related 2-cyanopyrimidines and illustrates a key step in the proposed synthesis.[8]

Materials:

-

2-Methylsulfonylpyrimidine-5-carboxylate precursor

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve the 2-methylsulfonylpyrimidine-5-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of the cyanide salt (typically 1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 2-cyanopyrimidine-5-carboxylate.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the electron-deficient nature of the pyrimidine ring.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This reaction transforms the molecule into pyrimidine-2,5-dicarboxylic acid or 2-carboxamide-5-carboxylic acid, respectively. The hydrolysis of cyanopyridines, a related class of compounds, is well-documented and proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack of water.[9][10] A similar mechanism is expected for this compound.

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the cyano group.

Decarboxylation

The carboxylic acid group at the 5-position can be removed through decarboxylation, typically by heating the compound. The ease of decarboxylation of pyridine and pyrimidine carboxylic acids is dependent on the position of the carboxyl group. For pyrimidine-2-carboxylic acid, decarboxylation is proposed to proceed through a Hammick-type mechanism involving the formation of a zwitterionic intermediate.[2][11] While the 5-position is less activated for this specific mechanism, decarboxylation of this compound to yield 2-cyanopyrimidine is a plausible reaction under thermal conditions.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for incorporating this molecule into larger structures, for instance, in the synthesis of PROTACs where the carboxylic acid can serve as a handle for linker attachment.

Nucleophilic Aromatic Substitution

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the absence of a good leaving group on the ring (other than the potentially displaceable cyano group under specific conditions) limits this type of reactivity. The cyano group itself can be displaced by strong nucleophiles in some 2-cyanopyrimidine systems, a reaction known as decyanative cross-coupling.[12]

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Pyrimidine C-H protons | δ 8.5 - 9.5 ppm |

| Carboxylic acid O-H proton | δ 10 - 13 ppm (broad) | |

| ¹³C NMR | Pyrimidine C atoms | δ 140 - 170 ppm |

| Cyano C atom | δ 115 - 120 ppm | |

| Carboxylic acid C=O | δ 160 - 175 ppm | |

| IR | Carboxylic acid O-H stretch | 2500 - 3300 cm⁻¹ (broad) |

| Cyano C≡N stretch | 2220 - 2260 cm⁻¹ (sharp, medium) | |

| Carbonyl C=O stretch | 1680 - 1720 cm⁻¹ (strong) | |

| Aromatic C=N and C=C stretches | 1400 - 1600 cm⁻¹ |

Applications in Drug Discovery and Development

The primary interest in this compound stems from its potential as a versatile building block in medicinal chemistry.

Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound is classified as a protein degrader building block,[6] suggesting its utility in the synthesis of PROTACs. The carboxylic acid functionality provides a convenient attachment point for the linker, while the cyanopyrimidine core can be incorporated into either the target-binding ligand or the E3 ligase ligand.

Caption: General structure of a PROTAC, highlighting the role of linker chemistry.

Synthesis of Bioactive Molecules

The pyrimidine scaffold is a common feature in a wide range of therapeutic agents, including kinase inhibitors and antivirals. The unique substitution pattern of this compound allows for the generation of novel derivatives with potentially interesting biological activities. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. In general, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Conclusion

This compound is an emerging chemical entity with significant potential in the field of drug discovery. While detailed experimental data on its properties are still sparse in the public domain, its structural features suggest a rich and versatile chemistry. Its role as a building block for protein degraders is particularly noteworthy and is likely to drive further investigation into its synthesis and reactivity. This guide provides a foundational understanding of this compound, based on available information and logical scientific extrapolation, to aid researchers in harnessing its potential for the development of novel therapeutics.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Analysis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrimidine core, substituted with both an electron-withdrawing cyano group and a carboxylic acid moiety, provides a unique scaffold for the synthesis of diverse and biologically active molecules. This guide offers a comprehensive overview of the physicochemical properties of this compound, detailed analytical methodologies, and its emerging applications in the pharmaceutical landscape.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from reaction kinetics to bioavailability.

Core Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 1115962-72-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₃N₃O₂ | [1][2][3][5][6][7] |

| Molecular Weight | 149.11 g/mol | [1][2][3][5][6][7] |

| IUPAC Name | This compound | [3][4] |

| InChI Key | GZCITSSHGGYVFC-UHFFFAOYSA-N | [4] |

| SMILES | N#CC1=NC=C(C(=O)O)C=N1 | [3] |

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, information from commercial suppliers and predictive models provides valuable insights. It is typically available as a solid, with some sources describing it as a yellow solid.[3]

Solubility: The presence of both a polar carboxylic acid group and a moderately polar pyrimidine ring suggests a nuanced solubility profile. It is expected to exhibit limited solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in aqueous bases.[9][10]

pKa: The acidity of the carboxylic acid group is a critical parameter influencing its behavior in biological systems. While an experimental pKa value is not available, it can be estimated based on the electronic effects of the pyrimidine ring and the cyano group. The electron-withdrawing nature of the pyrimidine ring and the cyano group is expected to lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid. Theoretical calculations and comparisons with structurally similar heteroaromatic carboxylic acids are necessary for a more precise estimation.[11][12][13][14][15]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring in the downfield region (typically δ 7-9 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D₂O.[3]

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbon of the cyano group is expected in the range of δ 115-125 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 160-175 ppm). The four distinct carbon atoms of the pyrimidine ring will have chemical shifts influenced by the nitrogen atoms and the substituents.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region will be due to the pyrimidine ring stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (149.11 g/mol ). Fragmentation patterns can provide further structural information.

Experimental Protocols

The following sections provide generalized, yet detailed, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Protocol for Determination of Aqueous Solubility

Causality Behind Experimental Choices: The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The use of a buffer at a physiologically relevant pH is crucial for understanding the solubility behavior of an ionizable compound like a carboxylic acid.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

-

Equilibration:

-

Place the vial in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed to let the undissolved solid settle.

-

Alternatively, centrifuge the sample at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with a suitable solvent (e.g., the buffer solution or a mobile phase for chromatography).

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant by interpolating from the calibration curve.

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Determination of pKa via Potentiometric Titration

Causality Behind Experimental Choices: Potentiometric titration is a precise and direct method for determining the pKa of an acid. By monitoring the pH change upon the addition of a titrant of known concentration, the half-equivalence point, where pH equals pKa, can be accurately determined.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stirrer.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

-

Titration:

-

Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

-

The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

-

References

- 1. This compound | C6H3N3O2 | CID 66616870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. This compound [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. capotchem.com [capotchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound | 1115962-72-5 [chemicalbook.com]

- 9. 2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 914208-17-6 [m.chemicalbook.com]

- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Within this class, 2-Cyanopyrimidine-5-carboxylic acid (CAS No. 1115962-72-5) has emerged as a key building block, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features offer a compelling combination of reactivity and rigidity, making it an attractive component for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

| Property | Value | Source |

| CAS Number | 1115962-72-5 | [1] |

| Molecular Formula | C₆H₃N₃O₂ | [1] |

| Molecular Weight | 149.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | N#CC1=NC=C(C(=O)O)C=N1 | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow leverages common starting materials and well-understood chemical transformations.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 2-Cyanopyrimidine-5-carboxylate

This step involves a nucleophilic aromatic substitution reaction to introduce the cyano group onto the pyrimidine ring.

-

To a solution of 2-chloro-pyrimidine-5-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium cyanide (KCN).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyanopyrimidine-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution by solvating the potassium cation.

-

Heating is necessary to overcome the activation energy of the reaction.

-

An inert atmosphere prevents unwanted side reactions.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid. A patent describing the hydrolysis of a similar compound, 2-cyanopyridine, provides a basis for this procedure.[2]

-

Dissolve the 2-cyanopyrimidine-5-carboxylate from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Self-Validating System:

-

The progress of both reaction steps can be rigorously monitored by chromatographic and spectroscopic techniques (TLC, HPLC, LC-MS).

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with expected values.

The Pivotal Role in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[][5]

This compound as a Rigid Linker Element

The structural rigidity of the linker is a key determinant of a PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[3][6] Flexible linkers, such as long alkyl or PEG chains, can adopt numerous conformations, some of which may not be conducive to ternary complex formation. In contrast, rigid linkers can pre-organize the two ligands in a favorable orientation, reducing the entropic penalty of complex formation and enhancing the PROTAC's potency and selectivity.

The pyrimidine ring of this compound provides a rigid scaffold that can be incorporated into PROTAC linkers.[6] The defined geometry of the pyrimidine ring restricts the conformational freedom of the linker, which can lead to improved pharmacokinetics and bioavailability.[6]

Caption: General structure of a PROTAC incorporating the pyrimidine scaffold.

Synthetic Utility in PROTAC Assembly

The carboxylic acid and cyano groups of this compound offer orthogonal handles for chemical modification, making it a versatile building block for PROTAC synthesis. The carboxylic acid can be readily activated and coupled with an amine-containing linker component or an E3 ligase ligand via amide bond formation. The cyano group can potentially be used for other chemical transformations if further elaboration of the linker is desired.

Potential Therapeutic Applications Based on the Cyanopyrimidine Scaffold

While there is limited information on the intrinsic biological activity of this compound itself, the broader class of cyanopyrimidine derivatives has shown significant promise in various therapeutic areas, particularly in oncology.

Kinase Inhibition

Numerous cyanopyrimidine derivatives have been investigated as potent kinase inhibitors. For instance, compounds with this scaffold have demonstrated dual inhibitory action against VEGFR-2 and HER-2, two key kinases involved in tumor angiogenesis and proliferation.[7] The structural insights from these studies can guide the design of novel kinase inhibitors using this compound as a starting point.

Modulation of Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer therapy. Novel cyanopyrimidine derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[8][9] The this compound core could be incorporated into new chemical entities designed to target these crucial cell survival pathways.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and storage. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid pyrimidine core makes it an excellent candidate for incorporation into the linkers of PROTACs, where it can enhance the stability and efficacy of the resulting protein degraders. Furthermore, the broader family of cyanopyrimidine derivatives has demonstrated significant potential in oncology and other therapeutic areas. As the field of targeted protein degradation continues to expand, the demand for well-designed, rigid linker components is expected to grow, positioning this compound as a key tool for the development of the next generation of therapeutics. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Cyanopyrimidine-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, the 2-cyanopyrimidine-5-carboxylic acid framework has emerged as a particularly versatile platform for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and virology. Drawing upon field-proven insights, this document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The this compound core combines several key features that contribute to its appeal as a drug discovery scaffold. The pyrimidine ring is a well-established bioisostere for the purine base of ATP, enabling derivatives to effectively target the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] The 2-cyano group can act as a key hydrogen bond acceptor, enhancing binding affinity and selectivity for specific targets.[3] Furthermore, the 5-carboxylic acid moiety provides a convenient handle for synthetic diversification, allowing for the facile generation of amide and ester libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Anticancer Activity: Targeting Key Oncogenic Drivers

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.

Dual Inhibition of VEGFR-2 and HER2: A Synergistic Approach to Angiogenesis and Proliferation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][5] Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers, driving aggressive tumor proliferation.[6][7] The dual inhibition of both VEGFR-2 and HER2 presents a powerful strategy to simultaneously block tumor angiogenesis and cell proliferation.

Recent studies on related cyanopyridone and pyridopyrimidine structures have shown that specific derivatives can exhibit potent dual inhibitory activity against both VEGFR-2 and HER2. For instance, certain non-fused cyanopyridones have demonstrated impressive IC50 values against both kinases, often outperforming standard-of-care agents in preclinical models.[3][8]

Table 1: Representative Anticancer and Kinase Inhibitory Activities of Cyanopyrimidine Derivatives

| Compound ID | Target Cell Line | Cytotoxicity IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 1.77 | VEGFR-2 | 0.217 | [3][8] |

| HER-2 | 0.168 | [8] | |||

| Compound B | HepG2 (Liver) | 2.71 | VEGFR-2 | - | [3] |

| Compound C | HCT-116 (Colon) | 3.94 | VEGFR-2 | 0.0554 | [9] |

| Compound D | Leukaemia | - | PI3Kδ | - | [10] |

| Compound E | A549 (Lung) | 0.452 | - | - | [11] |

Note: The compounds in this table are representative of the broader class of cyanopyrimidine and related derivatives and are included to illustrate the potential of this scaffold. Specific data for this compound derivatives should be generated through dedicated screening efforts.

VEGFR-2 and HER2 Signaling Pathways

The diagram below illustrates the signaling cascades initiated by VEGFR-2 and HER2, highlighting the points of intervention for dual inhibitors.

Caption: Dual inhibition of VEGFR-2 and HER2 signaling pathways.

Modulation of p38 MAPK and Aurora Kinase Pathways

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in cancer progression.[12][13][14] Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis.[15][16][17] Inhibitors of both p38 MAPK and Aurora kinases have shown promise as anticancer agents. The 2-cyanopyrimidine scaffold has been successfully employed in the design of potent inhibitors of both these kinase families.[18]

p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK signaling pathway.

Aurora Kinase in Cell Cycle Regulation

Caption: Role of Aurora A kinase in mitotic progression.

Antiviral Activity: A Frontier for 2-Cyanopyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of several approved antiviral drugs.[8] While the antiviral potential of this compound derivatives is a less explored area, the structural similarities to known antiviral agents suggest significant promise.

Potential as HIV Reverse Transcriptase Inhibitors

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a key enzyme in the viral life cycle and a major target for antiretroviral therapy.[19][20] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drug rilpivirine, highlights the potential of pyrimidine-based scaffolds in this therapeutic area.[6]

Exploration as Hepatitis C and Influenza Virus Inhibitors

Hepatitis C virus (HCV) and influenza viruses represent significant global health challenges.[21][22] The HCV NS5B polymerase and influenza virus RNA-dependent RNA polymerase are attractive targets for antiviral drug development. Given the success of pyrimidine derivatives against other viral polymerases, the this compound scaffold warrants investigation for its potential to inhibit these critical viral enzymes.[23][24]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-Cyanopyrimidine-5-Carboxamides

The synthesis of 2-cyanopyrimidine-5-carboxamides can be achieved through a multi-step process starting from commercially available materials.

Caption: Synthetic workflow for 2-cyanopyrimidine-5-carboxamide derivatives.

Step-by-Step Methodology:

-

Synthesis of 2-Cyanopyrimidine: A common route involves the oxidation of 2-methylthiopyrimidine to the corresponding sulfone, followed by nucleophilic displacement with a cyanide salt like potassium cyanide.[13][16][25]

-

Carboxylation: The 5-position of the 2-cyanopyrimidine ring can be carboxylated through various methods, such as lithiation followed by quenching with carbon dioxide.

-

Acid Chloride Formation: The resulting this compound is then converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[26]

-

Amide Coupling: The acid chloride is reacted with a diverse range of primary or secondary amines in the presence of a base to yield the final 2-cyanopyrimidine-5-carboxamide derivatives.[3][17][27][28]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against specific kinases.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent, typically DMSO.

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound in a kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method, such as a luminescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The demonstrated potential for potent and selective inhibition of key kinases, coupled with the synthetic tractability of the core structure, provides a strong foundation for future drug discovery efforts.

Future research should focus on:

-

Expansion of Chemical Diversity: Synthesis and screening of larger and more diverse libraries of 2-cyanopyrimidine-5-carboxamide and -ester derivatives to further explore the structure-activity landscape.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of lead compounds, including target engagement and downstream signaling effects.

-

Pharmacokinetic Optimization: A focus on improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

-

Exploration of Antiviral Potential: A systematic evaluation of the antiviral activity of these derivatives against a panel of clinically relevant viruses.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics with the potential to address significant unmet medical needs.

References

- 1. Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Formal Cross-Coupling of Amines and Carboxylic Acids - ChemistryViews [chemistryviews.org]

- 4. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridopyrimidines as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]

- 15. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

- 26. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. iajpr.com [iajpr.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Cyanopyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. While direct research on the specific mechanism of action of this compound is limited, the broader family of pyrimidine and cyanopyrimidine derivatives has been implicated in a range of therapeutic areas, including oncology and inflammatory diseases. This guide synthesizes the available information on related compounds to propose putative mechanisms of action for this compound and provides a comprehensive framework for its experimental validation.

Introduction: The Pyrimidine Scaffold and its Therapeutic Potential

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key structural component of nucleic acids, vitamins, and coenzymes. This prevalence in biological systems has made pyrimidine derivatives a rich source of bioactive molecules with a wide array of pharmacological properties.[1] Modifications to the pyrimidine core, such as the inclusion of cyano and carboxylic acid functional groups, can significantly alter the molecule's physicochemical properties and biological targets.

This compound (CAS No. 1115962-72-5) is a substituted pyrimidine with a molecular formula of C6H3N3O2 and a molecular weight of 149.11 g/mol .[2][3][4][5] While its synthesis has been documented[1][6][7], a detailed understanding of its mechanism of action remains to be elucidated. Based on the activities of structurally related cyanopyrimidine and pyridopyrimidine analogs, we can hypothesize several potential mechanisms through which this compound may exert its biological effects.

Hypothetical Mechanisms of Action

Based on the established biological activities of similar compounds, the following mechanisms are proposed for this compound. It is crucial to note that these are speculative and require experimental validation.

Anticancer Activity via Apoptosis Modulation

A significant body of research points to the anticancer potential of cyanopyrimidine derivatives.[8][9] A plausible mechanism is the induction of apoptosis in cancer cells through the inhibition of anti-apoptotic proteins.

-

Inhibition of Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Mcl-1, are often overexpressed in tumors, promoting cell survival. Novel cyanopyrimidine derivatives have been shown to exhibit dual inhibitory activity against both Mcl-1 and Bcl-2.[8][9] By binding to the BH3-binding groove of these proteins, this compound could potentially disrupt their interaction with pro-apoptotic proteins (e.g., Bak, Bax), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Anticancer Activity via Kinase Inhibition

Another well-established anticancer strategy is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.

-

Dual VEGFR-2/HER-2 Inhibition: Structurally related cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[10] VEGFR-2 is a key mediator of angiogenesis, while HER-2 is a well-known oncogene, particularly in breast cancer. This compound might act as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Proposed Experimental Workflows for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following workflows outline key experiments for target identification, validation, and functional characterization.

Target Identification and Validation

The initial step is to identify the direct binding partners of this compound.

-

Affinity Chromatography-Mass Spectrometry:

-

Immobilize this compound onto a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specific binding proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

-

Binding Affinity Determination (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

-

Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants to quantify the binding affinity.

-

In Vitro Functional Assays

Once a target is validated, its functional modulation by the compound needs to be assessed.

-

Kinase Inhibition Assay (for VEGFR-2/HER-2):

-

In a multi-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.

-

Add varying concentrations of this compound.

-

Incubate to allow the phosphorylation reaction to proceed.

-

Add a detection reagent that specifically binds to the phosphorylated substrate, generating a measurable signal (e.g., luminescence or fluorescence).

-

Measure the signal and calculate the IC50 value of the compound.

-

-

Competitive Binding Assay (for Bcl-2/Mcl-1):

-

Use a fluorescence polarization-based assay.

-

Combine the recombinant Bcl-2 or Mcl-1 protein with a fluorescently labeled BH3 peptide probe.

-

Measure the high fluorescence polarization resulting from the binding of the large protein to the small fluorescent probe.

-

Add increasing concentrations of this compound.

-

If the compound displaces the fluorescent probe, the polarization will decrease.

-

Calculate the IC50 value from the dose-response curve.

-

Cell-Based Functional Assays

The effect of the compound on cellular processes should be investigated in relevant cancer cell lines.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) with varying concentrations of this compound for 24-48 hours.

-

Stain the cells with FITC-conjugated Annexin V (binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI; enters and stains the DNA of late apoptotic/necrotic cells).

-

Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells as described above.

-

Fix the cells in ethanol and stain with a DNA-intercalating dye (e.g., Propidium Iodide).

-

Analyze the cellular DNA content by flow cytometry.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.

-

Data Presentation

The quantitative data generated from the proposed experiments should be summarized for clear interpretation.

| Assay | Parameter | Hypothetical Value |

| SPR | KD for VEGFR-2 | 50 nM |

| SPR | KD for HER-2 | 80 nM |

| SPR | KD for Bcl-2 | 120 nM |

| SPR | KD for Mcl-1 | 150 nM |

| Kinase Assay | IC50 for VEGFR-2 | 75 nM |

| Kinase Assay | IC50 for HER-2 | 100 nM |

| Binding Assay | IC50 for Bcl-2 | 200 nM |

| Binding Assay | IC50 for Mcl-1 | 250 nM |

| Cell Viability | GI50 in MCF-7 cells | 500 nM |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. While its precise mechanism of action is currently unknown, evidence from related compounds suggests potential roles in the induction of apoptosis via inhibition of Bcl-2 family proteins or the suppression of tumor growth through the inhibition of key receptor tyrosine kinases like VEGFR-2 and HER-2. The experimental workflows outlined in this guide provide a robust framework for elucidating its molecular targets and cellular effects. Future research should focus on executing these studies to validate the proposed mechanisms and to explore the full therapeutic potential of this and related cyanopyrimidine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 1115962-72-5 [chemicalbook.com]

- 6. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyrimidine-5-carboxylic Acid

This document provides a detailed technical guide on the expected spectroscopic profile of 2-Cyanopyrimidine-5-carboxylic acid (CAS No. 1115962-72-5), a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and first principles to construct a predictive spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Introduction and Molecular Overview

This compound is a bifunctional pyrimidine derivative incorporating both a cyano (-C≡N) group and a carboxylic acid (-COOH) group. These electron-withdrawing moieties significantly influence the electronic environment of the pyrimidine ring, which in turn dictates its characteristic spectroscopic signature.

Key Molecular Properties:

-

IUPAC Name: this compound[2]

The unique arrangement of functional groups makes this molecule a valuable synthon for creating more complex chemical architectures. Understanding its spectroscopic data is paramount for reaction monitoring, quality control, and structural verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, showing three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the single carboxylic acid proton.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton signal is typically very broad and downfield; its position is concentration-dependent.[7][8] |

| ~9.4 | Singlet | 1H | H4 | The proton at position 4 is adjacent to two nitrogen atoms and ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| ~9.2 | Singlet | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom and ortho to the electron-withdrawing cyano group (via the ring system), resulting in a strong downfield shift. |

Causality Note: The predicted chemical shifts for H4 and H6 are significantly downfield due to the cumulative anisotropic and inductive effects of the two nitrogen atoms in the ring and the two powerful electron-withdrawing substituents. The protons are not expected to show significant coupling to each other (⁴J coupling), likely appearing as sharp singlets. The addition of D₂O would cause the -COOH proton signal to disappear due to H-D exchange.[7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will account for all six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165.0 | C7 (-COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this region.[7][8] |

| ~160.0 | C4 | Aromatic carbon adjacent to two nitrogen atoms and the carboxylic acid group. |

| ~158.0 | C6 | Aromatic carbon adjacent to a nitrogen atom and ortho to the cyano group. |

| ~145.0 | C2 | Carbon bearing the cyano group, significantly deshielded by adjacent nitrogen atoms and the nitrile functionality. |

| ~125.0 | C5 | Quaternary carbon attached to the carboxylic acid group. |

| ~115.0 | -C≡N | The nitrile carbon typically appears in this upfield region of the sp-hybridized carbons.[8] |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, acidic compounds and to avoid exchange with the carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Use a standard 90° pulse sequence.

-

Set the spectral width to cover 0-16 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of the acidic proton.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0-200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 1024-4096 scans, as the ¹³C nucleus has low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This characteristically broad and intense band arises from the hydrogen-bonded dimer of the carboxylic acid.[8][9] |

| ~2240 | Medium, Sharp | C≡N stretch (Nitrile) | The nitrile triple bond absorption is sharp and occurs in a relatively clean region of the spectrum.[8][10] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch for a hydrogen-bonded carboxylic acid dimer is very intense.[9][11] Conjugation with the pyrimidine ring may shift this slightly. |

| ~1570 | Medium | C=N/C=C aromatic ring stretch | Vibrations associated with the pyrimidine ring. |

| 1320 - 1210 | Medium | C-O stretch | Coupled C-O stretching and O-H bending vibrations from the carboxylic acid group.[9] |

Caption: Experimental workflow for FTIR analysis.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Place a small amount (1-2 mg) of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Assignment | Rationale |

|---|---|---|

| 149 | [M]⁺ | Molecular ion peak, corresponding to the exact molecular weight of the compound. |

| 132 | [M-OH]⁺ | Loss of a hydroxyl radical (-17 Da) is a common fragmentation pathway for carboxylic acids.[7] |

| 121 | [M-CO]⁺ | Loss of carbon monoxide (-28 Da) after initial fragmentation. |

| 104 | [M-COOH]⁺ | Loss of the entire carboxyl group as a radical (-45 Da) is a primary fragmentation.[7] |

| 77 | [C₄H₃N₂]⁺ | Fragmentation of the pyrimidine ring after loss of substituents. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Use a standard electron ionization energy of 70 eV.

-

Acquire data over a mass range of m/z 40-300.

-

The instrument's analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated pyrimidine system.

-

Predicted Absorption: The conjugated system of the pyrimidine ring, substituted with both a nitrile and a carboxylic acid, is expected to exhibit a π → π* transition. The primary absorption maximum (λ_max) is predicted to be in the range of 260-290 nm in a polar solvent like ethanol or acetonitrile. Carboxylic acids themselves absorb around 210 nm, but this is typically masked by the stronger absorption of the aromatic ring.[7]

Safety and Handling

-

Hazard Classification: Expected to be toxic if swallowed, harmful in contact with skin, and may cause serious eye and skin irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

First Aid:

Conclusion

The spectroscopic profile of this compound is dominated by the features of its three key components: the disubstituted pyrimidine ring, the nitrile group, and the carboxylic acid. The predicted data in this guide—including highly deshielded aromatic protons in ¹H NMR, a characteristic carbonyl carbon in ¹³C NMR, distinct C≡N and C=O stretches in the IR spectrum, and predictable fragmentation in mass spectrometry—provides a robust framework for the identification and characterization of this compound in a research setting. Experimental verification against these predicted values will provide a high degree of confidence in structural assignment.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound 97% | CAS: 1115962-72-5 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. capotchem.com [capotchem.com]

- 5. 1115962-72-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1115962-72-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. aksci.com [aksci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Solubility of 2-Cyanopyrimidine-5-carboxylic Acid in Organic Solvents: A Methodical Approach for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Scaffold

2-Cyanopyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a highly functionalized pyrimidine, it serves as a crucial building block for synthesizing a diverse range of molecules with potential therapeutic applications. The pyrimidine core is a cornerstone of many bioactive compounds, while the cyano and carboxylic acid moieties offer versatile handles for chemical modification.

However, the successful application of this scaffold in synthesis, purification, and formulation is fundamentally governed by its solubility. Poor solubility can lead to challenging reaction conditions, low yields, and significant hurdles in downstream processing and bioavailability. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding, experimentally determining, and strategically applying the solubility characteristics of this compound. We will move beyond a simple listing of data to explain the underlying principles and provide a robust, self-validating protocol for generating reliable solubility profiles.

Part 1: Theoretical Foundations and Molecular Analysis

To predict and understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its functional groups and the overall polarity they impart.

The core principle of solubility is "like dissolves like."[1][2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses distinct polar features:

-

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens).

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electronegative, creating dipole moments and acting as hydrogen bond acceptors.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and also serves as a hydrogen bond acceptor.

Collectively, these features make this compound a polar molecule. Its ability to engage in hydrogen bonding is a primary determinant of its solubility in protic solvents (e.g., alcohols), while its significant dipole moment is key to its solubility in polar aprotic solvents (e.g., DMSO, DMF).

Caption: Key functional groups influencing the solubility of this compound.

Part 2: A Strategic Approach to Solvent Selection

A systematic evaluation of solubility requires testing across a spectrum of solvents with varying properties. We recommend selecting representatives from three key classes:

-

Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as hydrogen bond donors.

-

Examples: Methanol, Ethanol, Water.

-

Rationale: The carboxylic acid group of the solute can interact strongly with these solvents through hydrogen bonding. Solubility is expected to be moderate to high, though self-association of the carboxylic acid dimers may compete with solvation.

-

-

Polar Aprotic Solvents: These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

-

Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.

-

Rationale: These solvents are excellent at solvating polar molecules. DMSO and DMF are particularly powerful solvents for compounds with multiple hydrogen bond acceptor sites and a high degree of polarity. High solubility is generally expected in these solvents. For a similar compound, pyrimidine-4-carboxylic acid, solubility is approximately 20 mg/mL in DMSO and 2 mg/mL in DMF.[3]

-

-

Nonpolar and Weakly Polar Solvents: These solvents have low dielectric constants and lack significant dipole moments.

-

Examples: Toluene, Hexanes, Dichloromethane (DCM), Ethyl Acetate.

-

Rationale: Due to the "like dissolves like" principle, very low solubility is predicted in nonpolar solvents like hexanes and toluene.[1][2] Weakly polar solvents like DCM and ethyl acetate may show minimal solubility, useful for applications like extraction or as anti-solvents for crystallization.

-

Part 3: Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the isothermal shake-flask method , a gold-standard technique for determining thermodynamic equilibrium solubility.[4][5] This method is reliable and ensures that the measured solubility represents a true equilibrium state.

References

An In-depth Technical Guide to the Safe Handling of 2-Cyanopyrimidine-5-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role and Handling Considerations for 2-Cyanopyrimidine-5-carboxylic Acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique chemical architecture, featuring both a reactive nitrile group and a carboxylic acid moiety on a pyrimidine scaffold, makes it a versatile precursor for the synthesis of a wide array of complex molecules with potential therapeutic applications. Pyrimidine derivatives, in particular, are integral components of numerous FDA-approved anticancer agents, highlighting the importance of this chemical class in pharmaceutical research.[1][2] The exploration of novel cyanopyrimidine derivatives continues to be a vibrant area of research, with studies investigating their potential as inhibitors of targets like Lysine Specific Demethylase 1 (LSD1) and anti-apoptotic proteins Mcl-1 and Bcl-2.[3][4]

While the scientific potential of this compound is substantial, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. As with many specialized research chemicals, comprehensive toxicological data may not be fully available, underscoring the importance of treating the compound with a high degree of caution.[5] This guide provides a detailed, experience-driven framework for the safe handling, storage, and disposal of this compound, designed to empower researchers to conduct their work with the highest standards of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A comprehensive understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. Based on available Safety Data Sheets (SDS) for this compound and structurally related cyanopyrimidines, the primary hazards can be summarized as follows.[5][6][7]

| Hazard Classification | Description | GHS Hazard Statements |

| Acute Toxicity (Oral) | Toxic if swallowed.[6][7] | H301 |

| Acute Toxicity (Dermal) | Harmful or toxic in contact with skin.[6][7] | H311 / H312 |

| Acute Toxicity (Inhalation) | Harmful or toxic if inhaled.[6][7] | H331 / H332 |

| Skin Irritation | Causes skin irritation.[5] | H315 |

| Eye Irritation | Causes serious eye irritation.[5] | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation.[5] | H335 |

Expert Insight: The presence of the cyano (-CN) group warrants particular attention. While the acute toxicity of this specific molecule has not been fully characterized, related compounds containing the nitrile functional group are known to have the potential to release hydrogen cyanide upon hydrolysis or combustion, which is highly toxic.[8] Therefore, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. This involves a combination of engineering controls to minimize exposure at the source and appropriate PPE to protect the individual researcher.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[6]

2.2. Personal Protective Equipment (PPE): Essential for Individual Safety

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[6][8]

-

Gloves: Impervious gloves, such as nitrile, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[9] Contaminated gloves should be disposed of as chemical waste.[9]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against skin contact.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10]

Safe Handling and Experimental Protocols: A Step-by-Step Guide

Adherence to a standardized and well-documented protocol is paramount to ensuring safety and reproducibility.

3.1. Weighing and Transferring the Solid Compound

-

Preparation: Before bringing the compound into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, etc.).

-

Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.

-

Transfer: If transferring to a reaction vessel, do so carefully within the fume hood. Use a powder funnel if necessary to prevent spills.

-

Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth, which should then be disposed of as hazardous waste.

3.2. Solution Preparation

-

Solvent Addition: In the fume hood, add the solvent to the reaction vessel containing the weighed this compound.

-

Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, use a well-controlled heating mantle and condenser.

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial for maintaining the purity and stability of this compound.

-

Container: Store the compound in its original, tightly sealed container.[5]

-

Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6][10] The compound is noted to be moisture-sensitive.[5]

-

Segregation: Store away from heat, sparks, and open flames.[8]

Spill Management and Emergency Procedures: A Rapid and Coordinated Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

5.1. Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the affected area.[5]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

-

Contain: For small spills, carefully cover with an inert absorbent material like sand or vermiculite.[6]

-

Collect: Gently sweep or vacuum the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[11]

5.2. First Aid Measures

-